2-Chloro-1-(6-chloronaphthalen-1-yl)ethanone
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Overview
Description
2-Chloro-1-(6-chloronaphthalen-1-yl)ethanone is a chemical compound with the molecular formula C12H8Cl2O. It is characterized by the presence of a chloro group attached to an ethanone moiety, which is further connected to a chloronaphthalene ring. This compound is used in various industrial and scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(6-chloronaphthalen-1-yl)ethanone typically involves the chlorination of 1-(6-chloronaphthalen-1-yl)ethanone. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(6-chloronaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The ethanone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted ethanone derivatives.
Reduction: Formation of 2-chloro-1-(6-chloronaphthalen-1-yl)ethanol.
Oxidation: Formation of 2-chloro-1-(6-chloronaphthalen-1-yl)carboxylic acid.
Scientific Research Applications
2-Chloro-1-(6-chloronaphthalen-1-yl)ethanone is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(6-chloronaphthalen-1-yl)ethanone involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ethanone moiety can undergo reduction or oxidation. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Chloro-naphthalen-2-yl)ethanone
- 2-Chloro-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanone
- (2-Chloronaphthalen-1-yl)boronic acid
Uniqueness
2-Chloro-1-(6-chloronaphthalen-1-yl)ethanone is unique due to its specific substitution pattern and the presence of both chloro and ethanone functional groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
CAS No. |
5471-29-4 |
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Molecular Formula |
C12H8Cl2O |
Molecular Weight |
239.09 g/mol |
IUPAC Name |
2-chloro-1-(6-chloronaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H8Cl2O/c13-7-12(15)11-3-1-2-8-6-9(14)4-5-10(8)11/h1-6H,7H2 |
InChI Key |
RKSAVWYTXURREH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C(=C1)C(=O)CCl |
Origin of Product |
United States |
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